1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one
Description
This compound features a 3,4-dihydro-2H-1,5-benzodioxepine core linked via a sulfonyl group to a piperazine ring, which is further substituted with an acetyl group.
Properties
IUPAC Name |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-12(18)16-5-7-17(8-6-16)23(19,20)13-3-4-14-15(11-13)22-10-2-9-21-14/h3-4,11H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCDPDSKEWPLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the benzodioxepine ring, followed by sulfonylation and subsequent coupling with piperazine. The final step involves the introduction of the ethanone group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzodioxepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzodioxepine vs. Benzodioxine/Benzoxazine
- Target Compound : Benzodioxepine (7-membered ring) with sulfonyl-piperazine-acetyl .
- EN300-264077 () : Contains a 2,3-dihydro-1,4-benzodioxine (6-membered ring) sulfonyl-piperazine linked to a benzofuran-ethyl group.
- Key Difference : Smaller benzodioxine core reduces steric hindrance, while benzofuran substitution may enhance aromatic interactions. Molecular weight: 456.52 vs. ~460–470 (estimated for target compound).
- 1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one () : Benzoxazine core (O/N heteroatoms) with dihydrochloride salt.
Piperazine Substituent Modifications
Sulfonyl vs. Propyloxy/Aryl Linkers
- QD10 (): 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one. Structure: Propyloxy linker with benzoylphenyl substituent. Properties: Melting point 148.4–151.4°C; UPLC purity 100%. The flexible propyloxy linker may improve membrane permeability compared to the rigid sulfonyl group .
- Compound m2 (): 1-(4-(4-((5-chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one. Structure: Piperazine linked to a triazolylphenyl-pyrimidine moiety. Synthesis: Microwave-assisted coupling (29% yield), suggesting shared synthetic challenges with acetyl-piperazine derivatives .
Acetyl Group Replacements
Benzofuran vs. Indole/Methoxybenzoyl
Biological Activity
The compound 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one is a synthetic derivative that combines a piperazine moiety with a benzodioxepine structure. This unique combination suggests potential biological activities that merit exploration, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₉N₃O₃S
- SMILES Notation :
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCOC3
Antimicrobial Properties
Recent studies have indicated that derivatives of benzodioxepine exhibit significant antimicrobial activities. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group in the compound may enhance its interaction with bacterial enzymes, leading to increased efficacy against pathogens .
Neuropharmacological Effects
Piperazine derivatives are well-known for their neuropharmacological properties. Research has demonstrated that compounds containing piperazine can exhibit anxiolytic and antidepressant-like effects in animal models. The incorporation of the benzodioxepine structure may contribute to these effects by modulating neurotransmitter systems such as serotonin and dopamine .
Anticancer Activity
There is emerging evidence that benzodioxepine derivatives possess anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. The specific mechanism of action for this compound remains to be fully elucidated but may involve cell cycle arrest and inhibition of tumor growth .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzodioxepine derivatives, it was found that compounds with sulfonyl substitutions exhibited enhanced activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the antibacterial effects, demonstrating significant zones of inhibition for the tested compounds .
Study 2: Neuropharmacological Assessment
A neuropharmacological assessment was conducted using rodent models to evaluate the anxiolytic effects of piperazine derivatives. The results indicated that administration of these compounds led to a reduction in anxiety-like behaviors in elevated plus maze tests, suggesting potential therapeutic applications in anxiety disorders .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
